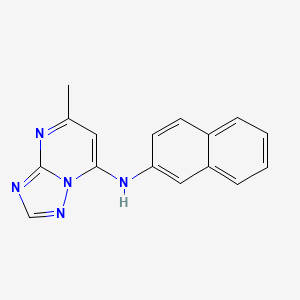

PfDHODH-IN-3

Description

Properties

IUPAC Name |

5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5/c1-11-8-15(21-16(19-11)17-10-18-21)20-14-7-6-12-4-2-3-5-13(12)9-14/h2-10,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVMVODGPNYYEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Dihydroorotate Dehydrogenase in Plasmodium falciparum Pyrimidine Biosynthesis: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of pyrimidines is an essential metabolic pathway for the proliferation of Plasmodium falciparum, the most virulent human malaria parasite. Unlike its human host, the parasite lacks pyrimidine salvage pathways, rendering it entirely dependent on its own machinery for the production of these vital building blocks of DNA, RNA, and other macromolecules. This dependency places the enzymes of the pyrimidine biosynthesis pathway in the spotlight as promising targets for antimalarial drug development.[1][2] Among these, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) has emerged as a particularly attractive and clinically validated target.[3][4] This technical guide provides an in-depth exploration of the core role of PfDHODH in parasite pyrimidine metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

Introduction: The Essentiality of Pyrimidine Biosynthesis in P. falciparum

Plasmodium falciparum exhibits rapid replication during its intraerythrocytic developmental stages, demanding a high flux of nucleotide biosynthesis for DNA and RNA synthesis.[5] The parasite's inability to salvage pyrimidines from the host environment makes its de novo synthesis pathway a critical vulnerability.[2][3] This six-enzyme pathway converts bicarbonate and aspartate into uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

PfDHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[4][6] This reaction is mechanistically distinct from the subsequent steps and is the rate-limiting step in the overall pathway.[3] The essential nature of PfDHODH has been genetically validated, demonstrating that its inhibition leads to parasite death.[6]

PfDHODH: A Validated Antimalarial Drug Target

The attractiveness of PfDHODH as a drug target is multifaceted:

-

Essentiality: As the rate-limiting enzyme in an essential pathway, its inhibition has a direct and lethal effect on the parasite.[3]

-

Host-Parasite Differentiation: Significant structural differences exist between the parasite and human DHODH enzymes, particularly in the inhibitor-binding site.[3] This allows for the development of species-selective inhibitors with minimal off-target effects on the human host.

-

Druggability: The enzyme possesses a well-defined binding pocket that can accommodate small molecule inhibitors.[7] Several classes of potent and selective PfDHODH inhibitors have been identified through high-throughput screening and structure-based drug design.[3][6]

Quantitative Data on PfDHODH

A comprehensive understanding of the enzymatic activity and inhibition of PfDHODH is crucial for drug development. The following tables summarize key quantitative data reported in the literature.

Table 1: Kinetic Parameters of PfDHODH

| Substrate | Km (µM) | Kcat (s⁻¹) | Kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Dihydroorotate | 40-80 | 8 | - | [8] |

| Decylubiquinone (CoQD) | 11 | - | - | [9] |

Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and the specific constructs of the recombinant enzyme used.

Table 2: Inhibition Constants of Selected PfDHODH Inhibitors

| Inhibitor Compound | IC50 (nM) | Ki (µM) | P. falciparum Growth Inhibition (IC50, nM) | Reference(s) |

| DSM265 | - | - | 4.4 | [10] |

| Genz-667348 | - | - | 13-21¹ | [11] |

| Atovaquone | - | 27 | - | [12] |

| Phenylbenzamides (e.g., 4) | 20-800 | - | No activity | [6] |

| Ureas (e.g., 5) | 20-800 | - | No activity | [6] |

| Naphthamides (e.g., 6) | 20-800 | - | No activity | [6] |

| Substituted pyrrole (e.g., 8) | 40 | - | Submicromolar | [6] |

¹ED50 values in a murine model (mg/kg/day).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PfDHODH and the screening of its inhibitors.

Recombinant PfDHODH Expression and Purification

A truncated version of the PfDHODH gene, lacking the N-terminal mitochondrial targeting sequence, is typically used for recombinant expression to obtain a soluble, active enzyme.

Protocol:

-

Cloning: The truncated PfDHODH gene is cloned into an E. coli expression vector, such as pET, often with an N- or C-terminal polyhistidine tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-24 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cell suspension is then lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged PfDHODH is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The recombinant PfDHODH is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Protein Characterization: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay such as the Bradford or BCA assay.

PfDHODH Enzyme Activity Assay (DCIP-Based)

This is a common spectrophotometric assay used to measure the enzymatic activity of PfDHODH. The assay couples the reduction of a ubiquinone analog (e.g., decylubiquinone, CoQD) to the reduction of the chromogen 2,6-dichloroindophenol (DCIP), which can be monitored by the decrease in absorbance at 600 nm.[6]

Materials:

-

Assay Buffer: 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

-

Dihydroorotate (DHO) solution.

-

Decylubiquinone (CoQD) solution.

-

2,6-dichloroindophenol (DCIP) solution.

-

Purified recombinant PfDHODH.

-

96-well microplate.

-

Spectrophotometer capable of reading absorbance at 600 nm.

Protocol:

-

Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, DCIP (e.g., 120 µM), and CoQD (e.g., 15 µM).

-

Add the purified PfDHODH enzyme to the reaction mixture to a final concentration of approximately 5-10 nM.

-

To screen for inhibitors, add the test compounds at various concentrations to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the reaction by adding DHO to a final concentration of approximately 200 µM.

-

Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, the percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

P. falciparum Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.

Protocol:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compound.

-

Add the synchronized ring-stage parasite culture (e.g., at 0.5-1% parasitemia and 2% hematocrit) to each well.

-

Incubate the plates for 48-72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

Quantification of Parasite Growth: Parasite growth can be quantified using various methods:

-

SYBR Green I-based fluorescence assay: After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure the fluorescence intensity, which is proportional to the number of parasites.

-

[³H]-Hypoxanthine incorporation assay: During the last 24 hours of incubation, add [³H]-hypoxanthine to the culture. Parasites will incorporate the radiolabel into their nucleic acids. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

Microscopy: Prepare Giemsa-stained blood smears from each well and manually count the parasitemia.

-

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental strategies involved in targeting PfDHODH.

References

- 1. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Collateral Sensitivity to Dihydroorotate Dehydrogenase Inhibitors in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmodium falciparum dihydroorotate dehydrogenase: a drug target against malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro inhibition of Plasmodium falciparum by pyrazofurin, an inhibitor of pyrimidine biosynthesis de novo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Anti-Malarial Drug Discovery: A Technical Guide to Novel PfDHODH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This has created an urgent need for novel antimalarial agents with new mechanisms of action. A particularly promising target in this endeavor is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine biosynthesis pathway. Unlike its human host, the malaria parasite relies solely on the de novo synthesis of pyrimidines for survival, making PfDHODH an ideal target for selective inhibition.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel PfDHODH inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Quantitative Analysis of Novel PfDHODH Inhibitors

The development of potent and selective PfDHODH inhibitors has been a major focus of anti-malarial drug discovery. Structure-based drug design and high-throughput screening have led to the identification of several promising chemical scaffolds.[3] The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PfDHODH enzyme and their half-maximal effective concentration (EC50) against parasite growth in vitro. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.

Below is a summary of the inhibitory activities of representative novel PfDHODH inhibitors from various chemical classes.

| Compound ID | Chemical Class | PfDHODH IC50 (nM) | PfDHODH Ki (nM) | P. falciparum (3D7) EC50 (nM) | Selectivity vs. hDHODH (fold) | Reference |

| DSM265 | Triazolopyrimidine | 8.9 | - | 4.3 | >5,000 | [4][5] |

| Compound 26 | Pyrimidone | 23 | - | - | >400 | [6][7] |

| DSM 1 (Compound 7) | Triazolopyrimidine | 47 | 15 | 79 | >5,000 | [5] |

| Genz-667348 | N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide | Double-digit nM | - | Single-digit nM | - | [8] |

| Compound 10 | Pyrimidone | 6 | - | 15 (3D7), 18 (Dd2) | >14,000 | [6] |

Key Experimental Protocols

The discovery and characterization of novel PfDHODH inhibitors rely on a series of robust in vitro assays. The following are detailed protocols for the key experiments cited in the development of these compounds.

Protocol 1: PfDHODH Enzyme Inhibition Assay (DCIP Method)

This spectrophotometric assay measures the enzymatic activity of PfDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[8][9]

Materials:

-

Recombinant PfDHODH enzyme

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (DHO) stock solution

-

Decylubiquinone (CoQd) stock solution

-

2,6-dichloroindophenol (DCIP) stock solution

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare the reaction mixture in the assay buffer containing DHO, CoQd, and DCIP at their final desired concentrations (e.g., 175 µM DHO, 18 µM CoQd, and 95 µM DCIP).

-

Add a small volume of the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the recombinant PfDHODH enzyme to each well to a final concentration of approximately 12.5 nM.

-

Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate spectrophotometer.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Parasite Growth Inhibition Assay (SYBR Green I Method)

This assay determines the ability of a compound to inhibit the growth of P. falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.[10][11][12]

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black, clear-bottom microplates

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.16% (w/v) saponin, 1.6% (v/v) Triton X-100

-

SYBR Green I nucleic acid stain

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in the microplate.

-

Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the EC50 value by plotting the percentage of growth inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis of Novel PfDHODH Inhibitors

The synthesis of novel PfDHODH inhibitors is a critical component of the drug discovery process, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

General Synthesis Strategy for Triazolopyrimidine Inhibitors

The triazolopyrimidine scaffold, exemplified by the clinical candidate DSM265, has been a major focus of medicinal chemistry efforts. The general synthesis of these compounds involves a multi-step process.[5]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the discovery and mechanism of action of PfDHODH inhibitors.

The De Novo Pyrimidine Biosynthesis Pathway in P. falciparum

PfDHODH catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors in the parasite.

Experimental Workflow for PfDHODH Inhibitor Screening

The process of identifying and characterizing novel PfDHODH inhibitors typically follows a structured workflow, from initial screening to in-depth characterization.

Conclusion

The discovery and development of novel PfDHODH inhibitors represent a significant advancement in the fight against malaria. The high degree of selectivity for the parasite enzyme over its human counterpart, coupled with potent anti-parasitic activity, underscores the therapeutic potential of this target. The ongoing exploration of diverse chemical scaffolds and the application of structure-guided drug design continue to yield promising candidates with improved pharmacological properties. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of the next generation of antimalarial drugs.

References

- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 11. iddo.org [iddo.org]

- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

PfDHODH: A Validated Antimalarial Drug Target - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The parasite's dihydroorotate dehydrogenase (PfDHODH) has been robustly validated as a prime target for antimalarial chemotherapy. PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the parasite's survival as it cannot salvage pyrimidines from its host.[1][2] Crucially, significant structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors, minimizing off-target effects. This guide provides a comprehensive technical overview of PfDHODH as a drug target, including its biochemical role, quantitative data on key inhibitors, detailed experimental protocols for its validation, and visualizations of relevant pathways and workflows.

Introduction to PfDHODH

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2] It catalyzes the oxidation of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] Unlike its human host, P. falciparum lacks pyrimidine salvage pathways and is therefore entirely dependent on this de novo synthesis for its rapid proliferation within red blood cells.[1][2] This dependency makes PfDHODH an essential enzyme for the parasite's survival and a highly attractive target for drug development.[3][4][5][6]

Biochemical Properties and Structure

PfDHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme.[7] The enzyme is a class 2 DHODH, similar to the human ortholog, but possesses a distinct inhibitor-binding site.[4] This structural divergence is key to the development of species-selective inhibitors. X-ray crystallography studies have revealed that the inhibitor-binding pocket of PfDHODH is located in a tunnel that leads to the FMN-binding site.[8] The amino acid residues lining this pocket differ significantly from those in human DHODH, enabling the design of inhibitors that bind potently to the parasite enzyme with minimal affinity for the human counterpart.[9][10]

PfDHODH Inhibitors: Quantitative Data

Several classes of PfDHODH inhibitors have been identified and optimized, with some progressing to clinical trials. The following tables summarize the quantitative data for representative inhibitors from key chemical series.

Table 1: In Vitro Activity of PfDHODH Inhibitors

| Compound/Series | Chemical Class | PfDHODH IC50 (nM) | P. falciparum (3D7/Dd2) EC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) |

| DSM265 | Triazolopyrimidine | 8.9[11] | 4.3 (3D7)[11] | >200,000[5] | >22,471 |

| DSM1 (Compound 7) | Triazolopyrimidine | 47[5] | 79 (3D7), 140 (Dd2)[5] | >200,000[5] | >4,255 |

| Genz-667348 | Thiophene-2-carboxamide | 22[12] | Low nanomolar (3D7, Dd2)[9] | >30,000[9] | >1,363 |

| A77 1726 | Leflunomide metabolite | Weak activity[9] | - | Potent inhibitor[9] | - |

Table 2: In Vivo Efficacy and Pharmacokinetics of Selected PfDHODH Inhibitors

| Compound | Animal Model | Dose | Efficacy | Key Pharmacokinetic Parameters (Mouse) |

| DSM265 | NOD-scid IL-2Rγnull mice (P. falciparum) | 1.5 mg/kg (twice daily) | ED90[11] | Moderate terminal elimination half-life (2-4 hours)[11] |

| Genz-667348 | Murine P. berghei model | 13-21 mg/kg/day (oral, twice daily) | ED50[9] | Good oral exposure[9] |

| Genz-667348 | Murine P. berghei model | 100 mg/kg/day | Sterile cure[2][9] | - |

Experimental Protocols

PfDHODH Enzyme Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of PfDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant PfDHODH enzyme

-

Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (DHO)

-

Decylubiquinone (CoQd)

-

2,6-dichloroindophenol (DCIP)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in the assay buffer containing DHO, CoQd, and DCIP. Final concentrations are typically around 175 µM DHO, 18 µM CoQd, and 95 µM DCIP.

-

Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a control without the enzyme (100% inhibition).

-

Add the PfDHODH enzyme to each well to a final concentration of approximately 12.5 nM.

-

Incubate the plate at room temperature for 20 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the absorbance at 600 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay quantifies parasite growth by measuring the amount of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

Human red blood cells

-

Test compounds dissolved in DMSO

-

96-well or 384-well black, clear-bottom microplates

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.16% (w/v) Saponin, 1.6% (v/v) Triton X-100

-

SYBR Green I dye

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in the microplates.

-

Prepare a parasite suspension with a starting parasitemia of approximately 0.3-0.5% and a hematocrit of 2-2.5%.

-

Add the parasite suspension to each well of the microplate. Include parasite-free red blood cells as a negative control and infected red blood cells with no compound as a positive control.

-

Incubate the plates for 72 hours at 37°C in a gassed chamber (e.g., 5% CO2, 5% O2, 90% N2).

-

After incubation, add the lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1-24 hours.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percent growth inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Protein Crystallography of PfDHODH-Inhibitor Complexes

Determining the three-dimensional structure of PfDHODH in complex with an inhibitor provides invaluable insights for structure-based drug design.

General Workflow:

-

Protein Expression and Purification: Express a soluble, truncated version of PfDHODH (lacking the N-terminal membrane anchor) in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using chromatography techniques.

-

Crystallization: Screen for crystallization conditions by mixing the purified protein-inhibitor complex with a variety of precipitants, buffers, and salts. The hanging-drop vapor diffusion method is commonly used.

-

Data Collection: Once suitable crystals are obtained, they are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The structure is then solved using molecular replacement with a known DHODH structure as a search model. The resulting model is refined to fit the experimental data.

Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis in P. falciparum

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

Experimental Workflow: PfDHODH Enzyme Inhibition Assay

Caption: Workflow for the PfDHODH enzyme inhibition assay.

Experimental Workflow: P. falciparum Growth Inhibition Assay

Caption: Workflow for the P. falciparum growth inhibition assay.

Conclusion

PfDHODH stands as a clinically validated and highly promising target for the development of new antimalarial drugs. Its essential role in the parasite's pyrimidine biosynthesis, coupled with the significant structural differences from the human enzyme, provides a solid foundation for the discovery of potent and selective inhibitors. The progression of compounds like DSM265 into clinical trials underscores the therapeutic potential of targeting PfDHODH. This technical guide provides a core resource for researchers in the field, offering key data and methodologies to aid in the ongoing effort to combat malaria.

References

- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 2. espublisher.com [espublisher.com]

- 3. Crystallization and preliminary X-ray diffraction of malate dehydrogenase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iddo.org [iddo.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 10. researchgate.net [researchgate.net]

- 11. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Initial Screening of Compound Libraries for PfDHODH Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core methodologies and data considerations for the initial screening of compound libraries against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated target for antimalarial drug discovery. The parasite's complete reliance on the de novo pyrimidine biosynthesis pathway for survival makes PfDHODH an ideal target for therapeutic intervention.[1][2][3]

The PfDHODH Target: A Gateway to Pyrimidine Synthesis

Plasmodium falciparum, the primary causative agent of severe malaria, cannot salvage preformed pyrimidines from its human host and is therefore entirely dependent on its own de novo synthesis pathway to produce the nucleotides required for DNA and RNA replication.[2][3][4] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial flavoenzyme that catalyzes the fourth and rate-limiting step in this essential pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][3][5] The significant structural differences between the parasite's enzyme and human DHODH (hDHODH) allow for the development of highly selective inhibitors, minimizing off-target effects and potential toxicity.[3][6]

The inhibition of PfDHODH effectively starves the parasite of pyrimidines, blocking replication and leading to its death.[7] This mechanism has been validated in both blood and liver stages of parasite development, making PfDHODH inhibitors promising candidates for both treatment and chemoprevention.[7]

Caption: The essential de novo pyrimidine biosynthesis pathway in P. falciparum.

High-Throughput Screening (HTS) for PfDHODH Inhibitors

The initial step in identifying novel inhibitors is typically a high-throughput screen (HTS) of large chemical libraries.[6] These campaigns aim to rapidly assess hundreds of thousands of compounds to identify "hits"—molecules that demonstrate significant inhibitory activity against the target enzyme.[6][8]

HTS Campaign Strategies

Several HTS campaigns have been successfully executed to find PfDHODH inhibitors. These screens typically use a single high concentration of each compound to identify initial hits, which are then subjected to further validation.[6] The primary assays are enzymatic and designed for robustness and scalability, often in 384- or 1536-well plate formats.[2][5][6]

| HTS Campaign Reference | Compound Library Size | Screening Concentration | Hit Criteria | Hit Rate | Citation(s) |

| Published HTS | ~220,000 | 3 µM | >60% Inhibition | 0.6% | [6] |

| Genzyme Library Screen | ~208,000 | 10 µM | IC50 < 1 µM | 0.3% (initial) | [6] |

| Kyoto University Library | 40,400 | 4.5 µM | >50% Inhibition | Not specified | [8] |

Primary Enzymatic Assays

Two main types of assays are predominantly used for HTS against PfDHODH:

-

DCIP Colorimetric Assay: This is the most common method.[6] The assay couples the enzymatic reaction to the reduction of a chromogen, 2,6-dichloroindophenol (DCIP). As PfDHODH oxidizes DHO, it reduces its flavin mononucleotide (FMN) cofactor. The FMN is then reoxidized by a ubiquinone analog (like decylubiquinone or CoQD), which in turn reduces DCIP. The reduction of blue DCIP causes a loss of absorbance at 600 nm, which is proportional to enzyme activity.[2][3][6]

-

Resazurin Fluorescence Assay: This is a more sensitive, fluorescence-based alternative.[5] In this setup, the ubiquinone analog is replaced by resazurin. The enzymatic reaction reduces the non-fluorescent resazurin to the highly fluorescent resorufin.[5] This method offers a robust signal and is amenable to higher-density plate formats (e.g., 1536-well), making it suitable for very large libraries.[5]

Caption: Principle of the DCIP-based colorimetric assay for PfDHODH activity.

Experimental Protocols: From Enzyme to Parasite

Following the primary HTS, a cascade of secondary assays is required to confirm hits, determine potency, and assess selectivity and cellular activity.

Caption: A typical workflow for the initial screening and validation of PfDHODH inhibitors.

Protocol 3.1: PfDHODH Enzymatic Inhibition Assay (DCIP Method)

This protocol is adapted from methods used in multiple successful screening campaigns.[2][3]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant PfDHODH.

-

Materials:

-

384-well microplates

-

Recombinant purified PfDHODH

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[3]

-

Substrates: L-dihydroorotate (L-DHO), decylubiquinone (CoQD).

-

Chromogen: 2,6-dichloroindophenol (DCIP).

-

Test compounds serially diluted in DMSO.

-

-

Procedure:

-

Prepare the assay reaction mixture in the buffer containing:

-

Dispense the reaction mixture into 384-well plates.

-

Add test compounds from DMSO stock plates to achieve the desired final concentrations (typically a 10-point dose-response curve). Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Initiate the reaction by adding PfDHODH enzyme to a final concentration of approximately 12.5 nM.[3]

-

Incubate the plate at room temperature for 20 minutes.[3]

-

Measure the absorbance at 600 nm using a microplate reader.

-

Calculate percent inhibition relative to no-drug (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Determine IC50 values by fitting the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. response).

-

Protocol 3.2: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the efficacy of compounds against live P. falciparum parasites cultured in human red blood cells.[9]

-

Objective: To determine the half-maximal effective concentration (EC50) of a compound against parasite proliferation.

-

Materials:

-

P. falciparum cultures (e.g., 3D7 or Dd2 strains), synchronized to the ring stage.

-

Human O+ red blood cells (RBCs) and complete culture medium (RPMI-1640 supplemented with Albumax II, hypoxanthine, etc.).[10]

-

96-well microplates.

-

Lysis Buffer with SYBR Green I fluorescent dye.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of ~0.5% and a final hematocrit of ~1.5%.[9]

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[9]

-

After incubation, lyse the cells by adding Lysis Buffer containing SYBR Green I, which intercalates with parasitic DNA.

-

Incubate in the dark to allow for staining.

-

Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate EC50 values by normalizing fluorescence data against controls and fitting to a dose-response curve.[9]

-

Protocol 3.3: Mammalian Cell Cytotoxicity Assay

This assay is crucial for determining the selectivity of the inhibitor.

-

Objective: To measure the toxicity of compounds against a human cell line and calculate a selectivity index (SI = Cytotoxicity EC50 / Antiplasmodial EC50).

-

Materials:

-

Procedure:

-

Seed human cells into a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the cells.

-

Incubate for a period corresponding to the antiplasmodial assay (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence for CellTiter-Glo) using a plate reader.

-

Calculate the 50% cytotoxic concentration (EC50 or CC50) and determine the selectivity index.

-

Data Summary: Activity of Identified PfDHODH Inhibitor Scaffolds

Initial screening campaigns have successfully identified several distinct chemical scaffolds with potent and selective activity against PfDHODH. The data below represents a summary of findings from various studies, highlighting the potency on the enzyme (IC50) and the whole parasite (EC50).

| Chemical Scaffold Class | Example Compound | PfDHODH IC50 | P. falciparum EC50 (Strain) | hDHODH IC50 | Selectivity (hDHODH/PfDHODH) | Citation(s) |

| Pyrimidone Derivatives | Compound 26 | 23 nM | Not Specified | >10,000 nM | >434-fold | [1][12] |

| Pyrrole-based | DSM502 (37) | Sub-micromolar | Sub-micromolar (3D7) | Inactive | High | [7] |

| N-alkyl-benzimidazoles | Genz-667348 | 10-20 nM | 1-10 nM (3D7, Dd2) | >10,000 nM | >500-fold | [3] |

| Phenylbenzamides | Compound 4 | 20 nM | Inactive | >250,000 nM | 12,500-fold | [6] |

| Triazolopyrimidines | DSM1 | 37 nM | Not Specified | Not specified | Not specified | [13] |

Note: Potency values are approximate and compiled from different studies and assay conditions. Direct comparison requires standardized assays.

Conclusion and Forward Outlook

The initial screening of compound libraries is a critical first step in the discovery of novel PfDHODH inhibitors. A well-defined screening cascade, beginning with a robust high-throughput enzymatic assay and followed by secondary whole-cell and cytotoxicity assays, is essential for identifying promising hit compounds. The diverse chemical scaffolds already identified underscore the "druggability" of PfDHODH.[6] Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies and structural biology, is necessary to refine these initial hits into clinical candidates with the required potency, selectivity, and pharmacokinetic properties to combat malaria.[7][14]

References

- 1. Synthesis, Design, and Structure⁻Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro anti-Plasmodium activity assays. [bio-protocol.org]

- 10. In vitro antiplasmodial activity [bio-protocol.org]

- 11. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. osti.gov [osti.gov]

- 14. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the PfDHODH Inhibitor Binding Site: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals on the core aspects of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor binding site.

Introduction

Malaria, a devastating parasitic disease caused by protozoans of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal species, necessitates the urgent development of novel antimalarial agents with new mechanisms of action. One of the most promising and clinically validated targets for antimalarial drug discovery is P. falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic process essential for the parasite's rapid proliferation and survival.[2][3] Unlike its human host, P. falciparum lacks pyrimidine salvage pathways, making it entirely dependent on this de novo synthesis for the production of DNA, RNA, and other essential biomolecules. This dependency provides a clear therapeutic window for selective inhibition of PfDHODH.[3]

This technical guide provides a comprehensive overview of the PfDHODH inhibitor binding site, consolidating structural insights, quantitative inhibitor data, and detailed experimental methodologies. The aim is to equip researchers and drug development professionals with the core knowledge required to design and develop novel, potent, and selective PfDHODH inhibitors.

The PfDHODH Inhibitor Binding Site: A Structural Overview

PfDHODH is a flavin-dependent mitochondrial enzyme.[4] Its inhibitor binding site is a largely hydrophobic pocket located adjacent to the flavin mononucleotide (FMN) cofactor.[5][6] This pocket is situated between the N-terminal α-helices and the main β/α-barrel domain of the enzyme.[6] Structural studies, primarily through X-ray crystallography, have revealed that this binding site is highly plastic and can undergo significant conformational changes to accommodate a diverse range of chemical scaffolds.[7][8] This inherent flexibility is a key feature that has been exploited in the design of various classes of PfDHODH inhibitors.[7]

The binding site can be broadly divided into two main regions:

-

A Hydrogen-Bonding Site: This region is located closer to the FMN cofactor and involves key interactions with polar residues.

-

A Hydrophobic Pocket: This adjacent pocket is lined with nonpolar residues and is the primary site of hydrophobic interactions with inhibitors.

Key Amino Acid Residues

Several amino acid residues play a critical role in the binding of inhibitors to PfDHODH. Mutagenesis and structural studies have identified the following as crucial for inhibitor interaction and selectivity:

-

His185 and Arg265: These are the two primary polar residues that form hydrogen bonds with many inhibitor classes.[5][9] They are located in the hydrogen-bonding site.

-

Phe188: This residue is highly flexible and its conformation can significantly alter the shape and volume of the hydrophobic pocket, allowing the enzyme to bind to different inhibitor scaffolds.[10] Mutations in this residue have been linked to drug resistance.[10]

-

Leu531 and Val532: These residues are located in the hydrophobic pocket and are important for van der Waals interactions with inhibitors.[6]

-

Cys175 and Leu172: Differences in these residues compared to the human homolog are thought to contribute to the species selectivity of some inhibitors.[9]

The significant sequence and structural differences in the inhibitor-binding site between PfDHODH and human DHODH (hDHODH) are the basis for the development of parasite-selective inhibitors.[5][9]

Quantitative Analysis of PfDHODH Inhibitors

A wide range of chemical scaffolds have been identified as potent inhibitors of PfDHODH. The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds against PfDHODH and, where available, their selectivity over the human enzyme.

| Inhibitor | Chemical Class | PfDHODH IC50 (nM) | hDHODH IC50 (nM) | Selectivity (hDHODH/PfDHODH) | Reference |

| DSM265 | Triazolopyrimidine | 15 | >50,000 | >3333 | [11][12] |

| Genz-667348 | Thiophene carboxamide | 23 | >10,000 | >435 | [13] |

| DSM59 | N-phenylbenzamide | - | - | - | [4] |

| A77 1726 | Leflunomide metabolite | Weak activity | Potent inhibitor | - | [13] |

| Compound 10 | Pyrimidone derivative | 6 | >14,000 | >2333 | [3] |

| Compound 26 | Pyrimidone derivative | 23 | >10,000 | >435 | [3] |

| Compound 1c | 5-(2-methylbenzimidazol-1-yl)-N-alkylthiophene-2-carboxamide | 140 | - | - | [14] |

| Compound 1f | 5-(2-methylbenzimidazol-1-yl)-N-alkylthiophene-2-carboxamide | 60 | - | - | [14] |

Experimental Protocols

PfDHODH Enzyme Inhibition Assay (DCIP-based)

This is a common colorimetric assay used for high-throughput screening and determination of IC50 values.[13]

Principle: The assay monitors the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP) by the enzyme. In the presence of the substrates dihydroorotate and a ubiquinone analog (e.g., decylubiquinone), PfDHODH catalyzes the transfer of electrons to DCIP, causing a decrease in absorbance at 600 nm. Inhibitors will block this reaction, resulting in a smaller change in absorbance.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Substrate Solution: Prepare fresh stocks of L-dihydroorotate, decylubiquinone, and DCIP in a suitable solvent (e.g., DMSO). The final concentrations in the assay are typically around 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.

-

Enzyme Solution: Dilute purified PfDHODH in assay buffer to the desired final concentration (e.g., 12.5 nM).

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 0.5 µL) of the inhibitor solution to each well.

-

Add the enzyme solution to each well and incubate for a defined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to each well.

-

Measure the absorbance at 600 nm at a specific time point (e.g., 20 minutes) or monitor the reaction kinetically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

X-ray Crystallography of PfDHODH-Inhibitor Complexes

Determining the three-dimensional structure of PfDHODH in complex with an inhibitor provides invaluable insights into the binding mode and the specific interactions that contribute to affinity and selectivity.[4][13]

Detailed Methodology:

-

Protein Expression and Purification:

-

Express a soluble construct of PfDHODH (often with the N-terminal transmembrane domain removed) in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Concentrate the purified protein to a high concentration (e.g., 10-20 mg/mL).

-

Incubate the protein with a molar excess of the inhibitor.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with a wide range of commercially available or in-house prepared crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and other additives.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure by molecular replacement using a previously determined structure of PfDHODH as a search model.

-

Build and refine the model of the PfDHODH-inhibitor complex against the experimental data.

-

Computational Docking of Inhibitors to PfDHODH

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[9][10]

Detailed Methodology:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of PfDHODH from the Protein Data Bank (PDB) or build a homology model if a crystal structure is not available.

-

Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and removing water molecules and other non-essential ligands.

-

Generate a 3D conformation of the inhibitor molecule.

-

-

Docking Simulation:

-

Define the binding site on the PfDHODH structure, typically centered on the known inhibitor binding pocket.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the inhibitor within the defined binding site.

-

The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses to identify the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) to understand the structural basis of binding.

-

The docking scores can be used to rank a series of compounds and prioritize them for experimental testing.

-

Visualizing Key Pathways and Workflows

Pyrimidine Biosynthesis Pathway in P. falciparum

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the central role of PfDHODH.

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.

Experimental Workflow for PfDHODH Inhibitor Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel PfDHODH inhibitors.

Caption: A typical workflow for PfDHODH inhibitor discovery.

Logical Relationships in the PfDHODH Binding Site

The following diagram illustrates the key relationships between the structural features of the PfDHODH binding site and inhibitor properties.

References

- 1. Identification of novel PfDHODH inhibitors as antimalarial agents via pharmacophore-based virtual screening followed by molecular docking and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QSAR study on the antimalarial activity of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Avenues in Antimalarial Therapy: A Technical Guide to Potent PfDHODH Inhibitors

A deep dive into the chemical scaffolds, experimental validation, and developmental pathways of inhibitors targeting Plasmodium falciparum's key enzyme, dihydroorotate dehydrogenase, offers a promising frontier in the fight against malaria. As the world grapples with the persistent threat of drug-resistant malaria, the scientific community is increasingly focused on novel drug targets. One such target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine biosynthesis pathway, has emerged as a focal point for the development of a new generation of antimalarial drugs. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core chemical scaffolds of potent PfDHODH inhibitors, their quantitative data, and the experimental protocols for their evaluation.

Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, is incapable of salvaging pyrimidines from its host and therefore relies entirely on its own de novo synthesis pathway for survival.[1][2][3][4][5][6] This dependency makes PfDHODH, the fourth and rate-limiting enzyme in this pathway, an ideal and validated target for therapeutic intervention.[2][3][5][6][7][8] The significant structural differences between the parasite and human DHODH enzymes allow for the design of highly selective inhibitors, minimizing off-target effects and potential toxicity in the human host.[7][9]

Core Chemical Scaffolds and Structure-Activity Relationships

Over the past decade, extensive research has led to the discovery and optimization of several distinct chemical scaffolds that exhibit potent and selective inhibition of PfDHODH. High-throughput screening campaigns and subsequent structure-based drug design efforts have been instrumental in identifying these promising molecular frameworks.[7]

Key chemical classes of PfDHODH inhibitors include:

-

Triazolopyrimidines: This class has been a cornerstone of PfDHODH inhibitor research, with compounds like DSM265 advancing to clinical trials.[10][11] These inhibitors have demonstrated excellent potency and selectivity.[7][11]

-

Pyrimidone Derivatives: Recent studies have highlighted pyrimidone derivatives as a novel and potent class of PfDHODH inhibitors. For instance, compound 26 from a reported series showed an IC50 of 23 nM against PfDHODH with over 400-fold selectivity against human DHODH (hDHODH).[1][12]

-

N-Phenylbenzamides, Ureas, and Naphthamides: Identified through high-throughput screening, these scaffolds have shown potent inhibition of PfDHODH with IC50 values in the nanomolar to low micromolar range and high selectivity over the human enzyme.[7]

-

Substituted Pyrroles and Thiofurans: These scaffolds have also emerged from screening efforts, with some compounds exhibiting submicromolar inhibition of both PfDHODH and parasite growth in whole-cell assays.[7]

-

N-Alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides: This series has yielded compounds with low nanomolar potency against PfDHODH from various Plasmodium species and demonstrated efficacy in mouse models of malaria.[2][5]

-

Pyrazole-based Inhibitors: Structure-based computational tools have been employed to discover highly potent and selective pyrazole-based inhibitors through a scaffold hopping approach from a pyrrole-based series.[13]

-

Hydroxyazole Scaffolds: Scaffold hopping strategies have also led to the identification of hydroxyazole-based inhibitors, such as hydroxythiadiazoles and hydroxypyrazoles, which show micromolar activity against PfDHODH and good selectivity.[14]

The structural flexibility of the inhibitor-binding site of PfDHODH has been a key factor in its ability to accommodate a diverse range of chemical scaffolds with high affinity and selectivity.[9] X-ray crystallography studies of PfDHODH in complex with various inhibitors have been crucial in elucidating the binding modes and guiding the optimization of these compounds.[2][8][9]

Quantitative Data on Potent PfDHODH Inhibitors

The following tables summarize the in vitro inhibitory activities of representative compounds from various chemical scaffolds against PfDHODH, human DHODH (hDHODH), and P. falciparum cell lines. This data provides a comparative overview of the potency and selectivity of these inhibitors.

| Chemical Scaffold | Compound | PfDHODH IC50 (nM) | hDHODH IC50 (nM) | P. falciparum 3D7 EC50 (nM) | Reference |

| Pyrimidone Derivative | 26 | 23 | >10,000 | - | [12] |

| Triazolopyrimidine | DSM265 | - | - | 1.8 (as µg/mL) | [11] |

| N-Phenylbenzamide | DSM59 | - | - | - | [9] |

| Thiophene Carboxamide | Genz-667348 | - | >10,000 | - | [2] |

| Substituted Pyrrole | Compound 8 | 40 | >200,000 | 79 | [7] |

| Pyrazole-based | DSM1465 | - | - | low nM to pM | [13] |

| Hydroxythiadiazole | 3 | 12,000 | >200,000 | - | [14] |

| Hydroxypyrazole | 7e | 2,800 | >200,000 | - | [14] |

Note: "-" indicates data not specified in the provided search results. IC50 and EC50 values are highly dependent on assay conditions and should be compared with caution.

Experimental Protocols

The evaluation of PfDHODH inhibitors involves a series of standardized in vitro assays to determine their enzymatic inhibition and antiparasitic activity.

PfDHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH. A common method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.[2][8]

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant PfDHODH enzyme

-

L-dihydroorotate (substrate)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (indicator)

-

HEPES buffer (pH 8.0)

-

Triton X-100

-

Glycerol

-

NaCl

-

384-well microplates

-

Spectrophotometer

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well format in a final volume of 50 µL.[2]

-

The reaction mixture contains 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.[2]

-

Add varying concentrations of the test inhibitor (typically a serial dilution) to the wells.

-

Add a fixed concentration of recombinant PfDHODH enzyme (e.g., 12.5 nM).[2]

-

Initiate the reaction by adding the substrates: L-dihydroorotate (e.g., 175 µM) and decylubiquinone (e.g., 18 µM), along with the indicator DCIP (e.g., 95 µM).[2]

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time, which corresponds to the reduction of DCIP.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

P. falciparum Whole-Cell Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content as an indicator of parasite proliferation.

Detailed Methodology:

-

Reagents and Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with Albumax II, NaHCO3, and HEPES

-

SYBR Green I nucleic acid stain

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

-

96-well microplates

-

Incubator with a gas mixture of 5% O2, 5% CO2, and 90% N2

-

Fluorescence plate reader

-

-

Assay Procedure:

-

Synchronize the parasite culture to the ring stage.[2]

-

Prepare a parasite culture with a starting parasitemia of approximately 0.5-1% in a 2% hematocrit solution.

-

Add serial dilutions of the test compounds to the wells of a 96-well plate.

-

Add the parasite culture to the wells.

-

Incubate the plates for 72 hours at 37°C in a controlled gas environment.[8]

-

After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

-

Incubate in the dark for 1 hour to allow the dye to bind to the parasite DNA.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Determine the EC50 value, the concentration of the compound that causes a 50% reduction in parasite growth, by plotting the fluorescence intensity against the compound concentrations and fitting the data to a dose-response curve.

-

Visualizing the Path to Inhibition

To better understand the context and workflow of PfDHODH inhibitor development, the following diagrams illustrate the key pathways and processes.

Conclusion and Future Directions

The discovery and development of potent and selective PfDHODH inhibitors represent a significant advancement in the quest for new antimalarial therapies. The diverse array of chemical scaffolds that effectively target this enzyme underscores the druggability of PfDHODH and provides a rich pipeline for future drug development. The continued application of structure-based drug design, coupled with robust in vitro and in vivo evaluation, will be critical in optimizing these lead compounds into clinical candidates. As resistance to current antimalarials continues to spread, the development of PfDHODH inhibitors with novel mechanisms of action offers a beacon of hope for more effective malaria control and eventual eradication. The challenge remains to identify compounds with the optimal balance of potency, selectivity, and pharmacokinetic properties to progress to clinical development.[7]

References

- 1. Synthesis, Design, and Structure⁻Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on patents of Plasmodium falciparum dihydroorotate dehydrogenase (Pf DHODH) inhibitors as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

The Evolutionary Arms Race: PfDHODH as a Moving Target for Antimalarial Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistent global health threat of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum, necessitates the urgent development of novel therapeutics targeting essential parasite pathways. One of the most promising of these is the de novo pyrimidine biosynthesis pathway, for which dihydroorotate dehydrogenase (PfDHODH) is a critical, rate-limiting enzyme. Unlike its human host, the malaria parasite lacks a pyrimidine salvage pathway, making PfDHODH an essential and highly vulnerable target.[1] This guide provides a comprehensive technical overview of the evolution of PfDHODH, the mechanisms by which it develops resistance to inhibitors, and the critical implications of this evolutionary plasticity for the design of next-generation antimalarial drugs. We present collated quantitative data on inhibitor efficacy, detailed experimental protocols for key research methodologies, and visualizations of relevant biological and experimental workflows to equip researchers with the knowledge to navigate this dynamic drug discovery landscape.

The Central Role of PfDHODH in Plasmodium falciparum Survival

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][3] This pathway is the sole source of pyrimidines for the parasite, which are essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids, and therefore crucial for its rapid replication and survival.[4] The dependence of P. falciparum on this pathway, coupled with significant structural differences between the parasite and human DHODH enzymes, provides a therapeutic window for the development of selective inhibitors.[1]

The clinical validation of PfDHODH as a drug target has been demonstrated by the development of inhibitors such as DSM265, which has shown efficacy in clinical trials.[5][6] However, the parasite's ability to rapidly evolve resistance poses a significant challenge to the long-term viability of PfDHODH inhibitors.

The Evolution of Resistance: A Molecular Perspective

The primary mechanism by which P. falciparum develops resistance to PfDHODH inhibitors is through the selection of single nucleotide polymorphisms (SNPs) in the pfdhodh gene, leading to amino acid substitutions in the inhibitor binding site.[5][7][8] These mutations can reduce the binding affinity of inhibitors, thereby diminishing their efficacy. In vitro resistance selection studies have been instrumental in prospectively identifying mutations that are later observed in clinical settings.[9][10]

Key Resistance Mutations

A number of key mutations in the PfDHODH inhibitor binding pocket have been identified through in vitro selection and in clinical isolates. These mutations often arise in response to specific inhibitor scaffolds, but cross-resistance is a common phenomenon. Some of the most frequently observed and well-characterized resistance mutations include:

-

G181C: This mutation has been identified in response to DSM265 pressure.[5]

-

E182D: A common mutation selected by various inhibitor series.[7]

-

F188I/L: These mutations have been observed in selections with different classes of inhibitors.[7][8]

-

F227I: Another mutation conferring resistance to multiple inhibitor types.[7]

-

I263F: This substitution has been identified in in vitro resistance studies.[7]

-

C276F/Y: Notably, the C276F mutation was identified in a recrudescent parasite from a Phase IIa clinical study of DSM265, and both C276F and C276Y have been generated and confirmed to confer resistance using CRISPR/Cas9 gene editing.[11][12][13] These mutations are located in the adjacent flavin cofactor binding site and are thought to induce conformational changes that restrict the size of the inhibitor binding pocket.[5][11][12][13]

-

L531F: A mutation identified through in vitro resistance selections.[7]

Quantitative Impact of Resistance Mutations on Inhibitor Efficacy

The following tables summarize the in vitro efficacy of various PfDHODH inhibitors against wild-type and mutant P. falciparum strains, as well as their inhibitory activity against the recombinant enzyme. This data clearly illustrates the impact of specific mutations on inhibitor potency.

Table 1: In Vitro Efficacy of PfDHODH Inhibitors Against P. falciparum Strains

| Compound | Strain | Relevant Mutation(s) | EC50 (nM) | Fold Resistance | Reference |

| DSM265 | Dd2 | Wild-type | 1.8 | - | [6] |

| Dd2-G181C | G181C | 47 | 26 | [6] | |

| 3D7 | Wild-type | 79 | - | [2] | |

| Dd2 | Wild-type | 140 | - | [2] | |

| DSM74 | 3D7 | Wild-type | 280 | - | [3] |

| Genz-667348 | 3D7 | Wild-type | <10 | - | [4] |

| Dd2 | Wild-type | <10 | - | [4] | |

| Genz-668857 | 3D7 | Wild-type | <10 | - | [4] |

| Dd2 | Wild-type | <10 | - | [4] | |

| Pyrimidone 26 | - | - | 23 (IC50) | - | [14] |

Table 2: Inhibitory Activity of PfDHODH Inhibitors Against Recombinant Enzyme

| Compound | Enzyme | IC50 (nM) | Reference |

| DSM265 | Wild-type PfDHODH | 1.8 | [6] |

| G181C PfDHODH | 23.4 | [6] | |

| DSM74 | Wild-type PfDHODH | 280 | [3] |

| Triazolopyrimidine 7 | Wild-type PfDHODH | 47 | [2] |

| Human DHODH | >200,000 | [2] | |

| Pyrimidone 26 | Wild-type PfDHODH | 23 | [14] |

| Human DHODH | >10,000 | [14] |

Implications for Drug Design

The evolutionary flexibility of PfDHODH presents both challenges and opportunities for drug design. A thorough understanding of resistance mechanisms is paramount for the development of durable antimalarial therapies.

Strategies to Overcome Resistance

-

Structure-Based Drug Design: High-resolution crystal structures of PfDHODH in complex with various inhibitors and with resistance mutations provide a roadmap for designing new compounds that can evade resistance.[5][15] For example, designing inhibitors that do not rely on interactions with mutable residues or that can accommodate the conformational changes induced by resistance mutations is a key strategy. The flexibility of the inhibitor binding site can be exploited to design novel scaffolds that bind in different orientations.[15]

-

Combination Therapy: As with other antimicrobial agents, combination therapy is a powerful strategy to combat the emergence of resistance.[7] Combining a PfDHODH inhibitor with a drug that has a different mechanism of action reduces the probability of the parasite simultaneously developing resistance to both. Furthermore, the observation that some PfDHODH mutants exhibit hypersensitivity to other structural classes of PfDHODH inhibitors suggests the potential for novel combination therapies targeting the same enzyme.[7][8]

-

Targeting Resistant Mutants: A proactive approach to drug discovery involves designing inhibitors that are potent against both wild-type and known resistant forms of the enzyme. This can be guided by computational modeling and structural biology.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust drug discovery research. The following sections provide methodologies for key experiments in the study of PfDHODH.

PfDHODH Enzyme Kinetics Assay

This protocol is adapted from methodologies described in the literature for measuring the enzymatic activity of PfDHODH.[4][16][17]

Objective: To determine the kinetic parameters of PfDHODH and to assess the inhibitory activity of test compounds.

Materials:

-

Recombinant purified PfDHODH

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture in a 384-well plate containing assay buffer, 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM 2,6-dichloroindophenol.

-

Add the test compound at various concentrations (typically a serial dilution). The final DMSO concentration should not exceed 0.5%.

-

Initiate the reaction by adding PfDHODH to a final concentration of 12.5 nM.

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 600 nm. The decrease in absorbance corresponds to the reduction of DCIP.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

In Vitro Selection of Resistant Parasites

This protocol outlines a general method for selecting for drug-resistant P. falciparum in vitro, based on published procedures.[7][18]